Product packaging for 3-Bromo-5-fluoro-2-methoxybenzonitrile(Cat. No.:CAS No. 1260022-38-5)

3-Bromo-5-fluoro-2-methoxybenzonitrile

Cat. No.: B3346969
CAS No.: 1260022-38-5
M. Wt: 230.03 g/mol
InChI Key: DZGBUBXHLVKIRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Halogenated Benzonitrile (B105546) Chemistry

Halogenated benzonitriles are a class of organic compounds that feature a benzene (B151609) ring substituted with one or more halogen atoms and a nitrile (-C≡N) group. These structures are of significant interest in medicinal chemistry and materials science. bldpharm.com The nitrile group is a versatile functional group that can be converted into other functionalities such as amines, carboxylic acids, or tetrazoles. synquestlabs.com Furthermore, the nitrile group is considered a bioisostere for other groups like carbonyls and can participate in hydrogen bonding, which is crucial in drug design. sigmaaldrich.comchemsrc.com

The inclusion of halogen atoms, such as bromine and fluorine, on the benzonitrile scaffold imparts unique properties. Fluorine, with its high electronegativity, can enhance metabolic stability and binding affinity of a molecule to its biological target. The bromine atom serves as a versatile handle for a variety of chemical transformations, most notably in metal-catalyzed cross-coupling reactions. bldpharm.com The specific substitution pattern of 3-Bromo-5-fluoro-2-methoxybenzonitrile, with its distinct electronic and steric properties, places it within a specialized niche of halogenated benzonitriles poised for the construction of complex, high-value molecules.

Significance as a Complex Synthetic Intermediate and Molecular Scaffold

The primary significance of this compound lies in its utility as a complex synthetic intermediate and a molecular scaffold. The differential reactivity of its functional groups allows for a stepwise and selective modification of the molecule.

The bromine atom at the 3-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. bldpharm.com These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of intricate molecular architectures from simpler precursors.

The fluorine atom at the 5-position influences the electronic nature of the aromatic ring, and while generally less reactive than bromine in cross-coupling reactions, it can participate in nucleophilic aromatic substitution (SNAr) under specific conditions, particularly when activated by the electron-withdrawing nitrile group. bldpharm.com The methoxy (B1213986) group at the 2-position also modulates the reactivity of the ring and can influence the conformation of molecules derived from this scaffold. The nitrile group itself is relatively stable under many reaction conditions but can be hydrolyzed or reduced in later synthetic steps to introduce further diversity.

This orthogonal reactivity makes this compound a valuable building block for creating a library of structurally diverse compounds from a single, well-defined starting material.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 1260022-38-5
Molecular Formula C₈H₅BrFNO
Molecular Weight 230.03 g/mol
IUPAC Name This compound
Purity Typically ≥95%
Long-Term Storage Store at room temperature

This data is compiled from commercially available sources for research chemicals.

Scope of Academic Inquiry for this compound

The academic and industrial inquiry surrounding this compound is primarily focused on its application as an intermediate in the synthesis of biologically active compounds and functional materials. While specific research exclusively detailing the applications of this exact isomer is emerging, the scope of its potential can be inferred from studies on closely related halogenated benzonitriles.

Medicinal Chemistry: A significant area of investigation is its use as a precursor for active pharmaceutical ingredients (APIs). Halogenated benzonitriles are integral components of various therapeutic agents. For instance, related structures are used in the development of inhibitors for enzymes like protein kinases, which are targets in oncology. The precursor to the title compound, 3-bromo-5-fluoro-2-hydroxybenzonitrile, is noted for its utility in synthesizing compounds for antitumor and anti-inflammatory applications. The methoxy derivative, this compound, is explored in agrochemical synthesis due to its enhanced stability under certain conditions.

Materials Science: Halogenated and methoxy-substituted benzonitriles are also investigated as building blocks for organic electronic materials. For example, derivatives of bromo-fluorobenzonitriles are used as precursors in the synthesis of thermally activated delayed fluorescence (TADF) dyes for organic light-emitting diodes (OLEDs).

The research trajectory for this compound is therefore directed at leveraging its unique substitution pattern to synthesize novel compounds with tailored electronic and biological properties for these advanced applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5BrFNO B3346969 3-Bromo-5-fluoro-2-methoxybenzonitrile CAS No. 1260022-38-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-fluoro-2-methoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFNO/c1-12-8-5(4-11)2-6(10)3-7(8)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZGBUBXHLVKIRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Br)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Bromo 5 Fluoro 2 Methoxybenzonitrile

Precursor Selection and Strategic Bond Formation Pathways

The design of a successful synthesis for a multisubstituted benzene (B151609) derivative hinges on a retrosynthetic analysis, which involves mentally deconstructing the target molecule into simpler, more readily available starting materials. fiveable.me For 3-bromo-5-fluoro-2-methoxybenzonitrile, the order of introduction of the four different substituents is critical due to their directing effects in electrophilic aromatic substitution and nucleophilic aromatic substitution reactions.

A plausible retrosynthetic approach might start by disconnecting the methoxy (B1213986) group, followed by the nitrile, and then considering the halogen placements. The directing effects of the substituents play a crucial role; for instance, a methoxy group is ortho-para directing, while a nitrile group is a meta-director. fiveable.me The fluorine and bromine atoms also influence the reactivity and regioselectivity of subsequent reactions.

Several key bond-forming reactions are central to the synthesis of such compounds. These include:

Friedel-Crafts reactions for introducing alkyl or acyl groups, which can be subsequently modified. fiveable.me

Nitration followed by reduction and diazotization to introduce a variety of functional groups, including the nitrile group via a Sandmeyer reaction. youtube.com

Halogenation reactions to introduce bromine and fluorine.

Nucleophilic aromatic substitution (SNAr) to introduce the methoxy or fluoro group.

Targeted Halogenation and Fluorination Strategies for the Benzonitrile (B105546) Core

The introduction of halogen atoms onto the benzonitrile core requires regioselective methods that can overcome the deactivating effect of the nitrile group. nih.gov

Bromination: Electrophilic bromination of a benzonitrile derivative can be challenging due to the electron-withdrawing nature of the cyano group, which deactivates the aromatic ring towards electrophilic attack. nih.gov However, the reaction can be driven to completion using strong brominating agents and catalysts. For instance, a mixture of bromine and a Lewis acid like iron(III) bromide (FeBr₃) or a protic acid like sulfuric acid can be employed. rsc.org The regioselectivity will be directed by the other substituents present on the ring. For example, in a molecule with an activating group like a methoxy group, bromination will be directed to the positions ortho and para to it.

A patent describes the bromination of o-fluorobenzonitrile using dibromohydantoin in sulfuric acid to produce 5-bromo-2-fluorobenzonitrile (B68940). google.com Another method involves the use of N-bromosuccinimide (NBS) as a brominating agent, often in the presence of a radical initiator or an acid catalyst, depending on the substrate. google.com

Fluorination: Direct fluorination of aromatic rings is often difficult and can be hazardous. Therefore, indirect methods are more commonly used. One of the most prevalent methods is the Balz-Schiemann reaction , which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, prepared from the corresponding aniline. Another approach is nucleophilic aromatic substitution (SNAr), where a good leaving group, such as a nitro or another halogen group, is displaced by a fluoride (B91410) ion. nih.govsnmjournals.org This reaction is particularly effective if the ring is activated by electron-withdrawing groups ortho or para to the leaving group. Microwave-assisted nucleophilic fluorination has been shown to be a rapid and efficient method for introducing fluorine into aromatic rings. nih.govsnmjournals.org

The relative reactivity of halogens in nucleophilic aromatic substitution is an important consideration, with fluorine often being the most reactive leaving group, in contrast to its reactivity in aliphatic substitution. snmjournals.org

Regioselective Methoxy Group Introduction Techniques

The introduction of a methoxy group onto the aromatic ring can be achieved through several methods, with the choice depending on the precursor and the desired regioselectivity. The methoxy group is a strong electron-donating group and can significantly influence the reactivity of the aromatic ring in subsequent steps. nih.gov

Nucleophilic Aromatic Substitution (SNAr): If the benzene ring is substituted with a good leaving group (such as a halogen or a nitro group) and is activated by electron-withdrawing groups, the methoxy group can be introduced via an SNAr reaction using sodium methoxide. The position of the methoxy group will be determined by the location of the leaving group.

From a Phenol (B47542) Precursor: A common and straightforward method is the Williamson ether synthesis , where a phenol is deprotonated with a base (like sodium hydroxide (B78521) or potassium carbonate) to form a phenoxide ion, which then acts as a nucleophile to attack a methylating agent such as methyl iodide or dimethyl sulfate. This method is highly efficient for converting a hydroxyl group to a methoxy group.

Palladium-Catalyzed C-O Bond Formation: More advanced methods involve palladium-catalyzed cross-coupling reactions to form the C-O bond. These reactions can offer high regioselectivity and functional group tolerance. For example, a bromo- or iodo-substituted precursor can be coupled with methanol (B129727) in the presence of a palladium catalyst and a suitable ligand.

The regioselectivity of methoxylation is crucial. In the context of synthesizing this compound, the methoxy group needs to be introduced at the C2 position. The directing effects of the existing substituents will guide this process. For instance, if starting with a precursor that has substituents at the 1, 3, and 5 positions, the introduction of the methoxy group at the 2-position would be influenced by the electronic properties of these groups.

Nitrile Group Functionalization Approaches in Benzonitrile Synthesis

The nitrile group is a versatile functional group in organic synthesis and can be introduced onto an aromatic ring through several established methods. nih.gov

Sandmeyer Reaction: One of the most common methods for introducing a nitrile group is the Sandmeyer reaction. This involves the diazotization of an aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This salt is then treated with a copper(I) cyanide solution to yield the corresponding benzonitrile. guidechem.com This method is widely applicable and tolerates a variety of other functional groups on the aromatic ring.

From an Aldehyde or Carboxylic Acid: Aromatic aldehydes can be converted to nitriles in a one-pot reaction with hydroxylamine (B1172632) hydrochloride, often in the presence of a dehydrating agent. researchgate.net A patent describes the synthesis of 5-bromo-2-fluorobenzonitrile starting from o-fluorobenzoyl chloride, which is first converted to the amide and then dehydrated to the nitrile using thionyl chloride or phosphorus oxychloride. google.com Carboxylic acids can also be converted to nitriles, for example, by reaction with ammonia (B1221849) followed by dehydration. guidechem.com

Palladium-Catalyzed Cyanation: Modern methods include palladium-catalyzed cyanation of aryl halides or triflates using a cyanide source like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]). These reactions often proceed under milder conditions and with higher yields and functional group tolerance compared to traditional methods. Nickel-catalyzed cyanation of Katritzky pyridinium (B92312) salts derived from primary alkyl amines also provides a route to alkyl nitriles. organic-chemistry.org

The choice of method depends on the available starting material and the compatibility of the reaction conditions with other functional groups present in the molecule.

Comparative Analysis of Synthetic Pathways and Optimization for Yield and Selectivity

Interactive Table: Comparison of Potential Synthetic Routes

Route Starting Material Key Steps Advantages Disadvantages
Route A 2-Fluoroaniline1. Bromination2. Diazotization/Sandmeyer Cyanation3. Methoxylation (SNAr)Readily available starting material. Established reactions.Potential for isomer formation during bromination. Harsh conditions for Sandmeyer reaction.
Route B 3,5-Difluorobromobenzene1. Regioselective Methoxylation2. Nitration3. Reduction to amine4. Sandmeyer CyanationGood control over halogen positions.Multi-step sequence. Regioselectivity of methoxylation can be challenging.
Route C 2-Methoxy-5-fluoropyridine1. Bromination2. Conversion to benzonitrileA patent describes a similar synthesis for a pyridine (B92270) derivative. google.comRequires conversion of the pyridine ring to a benzene ring, which can be complex.
Route D o-Fluorobenzoyl chloride1. Amidation2. Dehydration to nitrile3. BrominationA patented route for a similar compound. google.comRequires handling of acyl chlorides. Bromination regioselectivity needs to be controlled.

Optimization of a chosen pathway involves fine-tuning reaction conditions such as temperature, reaction time, catalyst loading, and solvent. For example, in halogenation steps, controlling the stoichiometry of the halogenating agent and the reaction temperature can minimize the formation of polyhalogenated byproducts. In coupling reactions, the choice of ligand for the metal catalyst can significantly impact yield and selectivity. The use of microwave irradiation can sometimes lead to faster reactions and cleaner product formation. nih.govsnmjournals.org

Considerations for Scalable Synthesis of this compound

Scaling up the synthesis of a complex molecule like this compound from the laboratory to an industrial scale presents a unique set of challenges.

Process Safety: Many of the reagents used in the synthesis, such as strong acids, bromine, and cyanides, are hazardous. On a large scale, the exothermic nature of some reactions, like nitration or halogenation, needs to be carefully managed to prevent runaway reactions. This involves using appropriate reactor designs with efficient cooling systems and implementing robust safety protocols.

Cost-Effectiveness: The cost of starting materials, reagents, catalysts, and solvents becomes a major factor at scale. Expensive reagents or catalysts that are acceptable for laboratory-scale synthesis may not be economically viable for large-scale production. Therefore, routes that utilize cheaper and more readily available raw materials are preferred. fiveable.me

Waste Management: Large-scale chemical processes can generate significant amounts of waste. Environmentally benign or "green" chemistry principles should be applied where possible. This includes using less hazardous solvents, recycling catalysts, and minimizing the number of synthetic steps to reduce waste generation. For example, a patent for a similar synthesis highlights that the sulfuric acid used as a solvent can be recycled multiple times. google.com

Purification: Purification of the final product and intermediates on a large scale can be challenging. While laboratory-scale purifications often rely on column chromatography, this is generally not practical for large quantities. Crystallization, distillation, and extraction are more common industrial purification techniques. The development of a robust crystallization process is often key to obtaining a high-purity product on a large scale.

Elucidation of Chemical Reactivity and Mechanistic Pathways of 3 Bromo 5 Fluoro 2 Methoxybenzonitrile

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides, particularly when the aromatic ring is activated by potent electron-withdrawing groups. In the case of 3-Bromo-5-fluoro-2-methoxybenzonitrile, the nitrile (-CN) group and the fluorine (-F) atom strongly withdraw electron density from the ring, facilitating attack by nucleophiles.

The mechanism proceeds via a two-step addition-elimination sequence. A nucleophile first attacks the carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily disrupted in this step. In the subsequent elimination step, the leaving group departs, and aromaticity is restored. libretexts.org

For this compound, two potential leaving groups are present: bromide at C3 and fluoride (B91410) at C5. The reactivity in SNAr reactions is heavily dependent on the ability of the leaving group to be displaced, which generally follows the order F >> Cl > Br > I for activated aryl systems. rsc.org This is because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine, making the attached carbon more electrophilic. youtube.com

The nitrile group, being ortho and para to the fluorine atom, provides significant resonance stabilization for the Meisenheimer intermediate formed upon nucleophilic attack at C5. Conversely, the bromine atom is meta to the nitrile group, offering less stabilization for an intermediate at C3. libretexts.org Therefore, SNAr reactions on this substrate are expected to occur selectively at the C5 position, leading to the displacement of the fluoride ion.

Table 1: Predicted Regioselectivity in SNAr Reaction

Attacking Nucleophile Target Position Leaving Group Predicted Product Rationale
RO⁻ (e.g., NaOCH₃) C5 F⁻ 3-Bromo-5-alkoxy-2-methoxybenzonitrile Fluorine is a better leaving group in SNAr; the intermediate is stabilized by the ortho/para nitrile group.

Electrophilic Aromatic Substitution Reactions on the Benzonitrile (B105546) Ring

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. masterorganicchemistry.com The regiochemical outcome is governed by the directing effects of the substituents already present on the ring. In this compound, the directing effects are complex:

Methoxy (B1213986) group (-OCH₃): Strongly activating, ortho, para-directing.

Bromo (-Br) and Fluoro (-F) groups: Deactivating, ortho, para-directing.

Nitrile group (-CN): Strongly deactivating, meta-directing.

The powerful activating and ortho, para-directing influence of the methoxy group is expected to dominate the regioselectivity of EAS reactions. youtube.com The positions ortho and para to the methoxy group are C1, C3, and the hydrogen at C6. The C1 and C3 positions are already substituted. Therefore, electrophilic attack is directed primarily towards the C6 position. However, the cumulative deactivating effect of the bromo, fluoro, and nitrile substituents means that forcing conditions may be required for the reaction to proceed. Steric hindrance from the adjacent methoxy group could also reduce the reaction rate at the C6 position.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

Reaction Type Electrophile Predicted Site of Substitution Rationale
Nitration (HNO₃/H₂SO₄) NO₂⁺ C6 The methoxy group is the strongest activating director, pointing to the only available ortho position (C6).
Bromination (Br₂/FeBr₃) Br⁺ C6 Regioselectivity is controlled by the dominant ortho, para-directing methoxy group. lumenlearning.comyoutube.com

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Site

The carbon-bromine bond at the C3 position is an ideal handle for palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds with high chemoselectivity. The C-Br bond is significantly more reactive in these catalytic cycles than the C-F or C-O bonds.

Suzuki-Miyaura Coupling The Suzuki-Miyaura reaction couples the aryl bromide with an organoboron compound (boronic acid or ester) to form a new C-C bond. nih.gov This reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it highly suitable for a complex substrate like this compound. libretexts.org The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the product and regenerate the catalyst. libretexts.org

Table 3: Representative Conditions for Suzuki-Miyaura Coupling

Boronic Acid/Ester Catalyst Ligand Base Solvent Product
Phenylboronic acid Pd(PPh₃)₄ PPh₃ K₂CO₃ Toluene/H₂O 3-Phenyl-5-fluoro-2-methoxybenzonitrile

Sonogashira Coupling The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond by reacting the aryl bromide with a terminal alkyne. libretexts.orgwikipedia.org The reaction is typically catalyzed by a palladium(0) complex and co-catalyzed by a copper(I) salt, in the presence of an amine base. organic-chemistry.org This method provides a direct route to arylalkynes.

Table 4: Representative Conditions for Sonogashira Coupling

Terminal Alkyne Pd Catalyst Cu Co-catalyst Base Solvent Product
Phenylacetylene Pd(PPh₃)₂Cl₂ CuI Et₃N THF 3-(Phenylethynyl)-5-fluoro-2-methoxybenzonitrile

Buchwald-Hartwig Amination The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds by coupling aryl halides with primary or secondary amines. wikipedia.orgorganic-chemistry.org This reaction has broad substrate scope and has largely replaced harsher traditional methods. wikipedia.org The process allows for the introduction of a wide variety of amine functionalities at the C3 position of the starting material.

Table 5: Representative Conditions for Buchwald-Hartwig Amination

Amine Pd Pre-catalyst Ligand Base Solvent Product
Morpholine Pd₂(dba)₃ XPhos NaOtBu Toluene 3-(Morpholin-4-yl)-5-fluoro-2-methoxybenzonitrile

Reactions Involving the Nitrile Moiety

The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of transformations. ebsco.com

Hydrolysis: Under acidic or basic conditions, the nitrile group can be completely hydrolyzed to a carboxylic acid. This would convert this compound into 3-bromo-5-fluoro-2-methoxybenzoic acid. guidechem.com

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., H₂/Raney Ni). This reaction yields 3-bromo-5-fluoro-2-methoxybenzylamine.

Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the electrophilic carbon of the nitrile group. Subsequent hydrolysis of the resulting imine intermediate produces a ketone. For example, reaction with methylmagnesium bromide would yield 1-(3-bromo-5-fluoro-2-methoxyphenyl)ethan-1-one after workup.

Cycloaddition: The nitrile group can participate as a dipolarophile in [3+2] cycloaddition reactions. For instance, reaction with sodium azide (B81097) (NaN₃) and a Lewis acid can form a tetrazole ring, a common bioisostere for carboxylic acids in medicinal chemistry. nih.govmdpi.com

Table 6: Summary of Transformations of the Nitrile Group

Reaction Type Reagents Functional Group Transformation
Hydrolysis H₃O⁺ or OH⁻, heat -CN → -COOH
Reduction LiAlH₄ or H₂/Catalyst -CN → -CH₂NH₂
Grignard Addition 1. RMgBr; 2. H₃O⁺ -CN → -C(O)R

Transformations and Derivatizations of the Methoxy Group

The aryl methoxy group (-OCH₃) is generally stable but can be cleaved to reveal a hydroxyl group (-OH). This demethylation is a common transformation in the synthesis of natural products and pharmaceuticals. The most effective reagents for this purpose are strong Lewis acids, such as boron tribromide (BBr₃), or strong protic acids like hydrobromic acid (HBr). The reaction proceeds via cleavage of the aryl C-O bond, converting this compound into 3-bromo-5-fluoro-2-hydroxybenzonitrile. This phenolic product opens up further avenues for derivatization, such as ether or ester formation.

Investigation of Regioselectivity and Chemoselectivity in Complex Transformations

The synthetic utility of this compound is profoundly enhanced by the ability to selectively target its different functional groups under specific reaction conditions. This orthogonal reactivity is crucial for multi-step syntheses.

Chemoselectivity in Cross-Coupling: Palladium-catalyzed reactions exhibit high chemoselectivity for the C-Br bond over the C-F and C-O bonds. This allows for Suzuki, Sonogashira, or Buchwald-Hartwig couplings to be performed exclusively at the C3 position, leaving the rest of the molecule intact.

Regioselectivity in Substitution: As discussed, a clear regiochemical preference exists between nucleophilic and electrophilic substitution. SNAr reactions will preferentially target the C5 position (displacing fluorine), while EAS reactions will be directed to the C6 position by the methoxy group.

Sequential Functionalization: The distinct reactivity of each site allows for a planned, stepwise functionalization strategy. For instance, one could first perform a Suzuki coupling at the C-Br bond, then hydrolyze the nitrile to a carboxylic acid, and finally cleave the methoxy ether to a phenol (B47542). This predictable selectivity makes this compound a powerful and versatile building block in the design and synthesis of complex, highly substituted aromatic compounds.

In-Depth Computational Analysis of this compound Remains a Subject for Future Research

A comprehensive review of scientific literature reveals a notable absence of specific computational and theoretical investigations for the chemical compound this compound. While research into the properties and characteristics of substituted benzonitrile derivatives is an active area of study, detailed quantum chemical calculations, nonlinear optical (NLO) property predictions, and reaction pathway modeling for this particular molecule have not been published.

Computational chemistry provides invaluable insights into molecular structure and behavior. Techniques such as Density Functional Theory (DFT) are commonly employed to predict a range of properties that are often difficult or costly to determine experimentally. However, for this compound, such theoretical data is not currently available in the public domain.

Studies on structurally related compounds, such as 3-bromo-5-fluorobenzonitrile (B1333829) and 5-Bromo-2-methoxybenzonitrile, have been conducted. These investigations typically include analyses of optimized molecular geometry, electronic structure (including HOMO-LUMO energy gaps and molecular electrostatic potential), theoretical vibrational frequencies for interpreting FT-IR and FT-Raman spectra, and predictions of thermodynamic and nonlinear optical properties. These studies underscore the scientific community's interest in how different substituent groups (like bromo, fluoro, and methoxy) influence the electronic and physical properties of the benzene (B151609) ring system.

The exploration of reaction mechanisms and transition states for key chemical transformations is another critical area of computational chemistry. This modeling helps in understanding reaction kinetics and designing more efficient synthetic routes. To date, no specific reaction pathway modeling or transition state analysis has been reported for this compound.

The lack of published computational data for this compound highlights a gap in the current body of scientific literature. Such research would be beneficial for a complete understanding of the structure-property relationships in this class of halogenated and methoxylated benzonitriles. Future computational studies would be necessary to provide the detailed theoretical insights requested for this specific compound.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 3 Bromo 5 Fluoro 2 Methoxybenzonitrile

Fourier Transform Infrared (FTIR) Spectroscopy Analysis and Vibrational Assignment

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of 3-Bromo-5-fluoro-2-methoxybenzonitrile would be recorded in the mid-infrared region (typically 4000–400 cm⁻¹) to observe the fundamental vibrational modes.

The analysis would focus on identifying the characteristic stretching and bending vibrations of the nitrile (C≡N), methoxy (B1213986) (C-O-C), carbon-fluorine (C-F), and carbon-bromine (C-Br) groups, as well as the vibrations of the benzene (B151609) ring. For instance, the nitrile group typically exhibits a strong, sharp absorption band in the 2240–2220 cm⁻¹ region. The methoxy group would be identified by C-H stretching vibrations around 2950-2850 cm⁻¹ and a characteristic C-O-C asymmetric stretching band.

Vibrational assignments are often supported by computational methods, such as Density Functional Theory (DFT), which can predict the vibrational frequencies and intensities for a proposed structure. A comparison of the experimental spectrum with the calculated spectrum for 2-Bromo-5-methoxybenzonitrile, a similar compound, shows good agreement and aids in the precise assignment of each vibrational mode. jchps.comjchps.com The effects of the fluorine and bromine substituents on the vibrational frequencies of the aromatic ring can also be analyzed in detail. nih.gov

Table 1: Illustrative FTIR Vibrational Assignments for this compound (Assignments are based on known frequencies for similar substituted benzonitriles)

Frequency Range (cm⁻¹) Vibrational Assignment Description
3100-3000C-H stretchAromatic C-H stretching vibrations.
2980-2850C-H stretchAsymmetric and symmetric stretching of the methoxy (-OCH₃) group.
2240-2220C≡N stretchCharacteristic sharp, strong absorption of the nitrile group.
1600-1550C=C stretchAromatic ring skeletal vibrations.
1480-1440C-H in-plane bendBending vibrations of aromatic C-H bonds.
1280-1240C-O-C stretchAsymmetric stretching of the aryl-alkyl ether linkage.
1250-1100C-F stretchStrong absorption due to the carbon-fluorine bond.
1050-1010C-O-C stretchSymmetric stretching of the aryl-alkyl ether linkage.
700-550C-Br stretchCarbon-bromine stretching vibration.

Fourier Transform Raman (FT-Raman) Spectroscopy Analysis and Vibrational Assignment

FT-Raman spectroscopy is complementary to FTIR and provides information on molecular vibrations that induce a change in the polarizability of the molecule. It is particularly useful for observing non-polar bonds and symmetric vibrations. The FT-Raman spectrum of this compound would typically be recorded using a laser excitation source (e.g., 1064 nm) in the 3500–100 cm⁻¹ range.

Key features in the FT-Raman spectrum would include strong bands for the symmetric aromatic ring breathing modes and the C≡N stretching vibration. The C-Br stretching vibration, often weak in FTIR, is expected to show a distinct signal in the Raman spectrum, typically around 560 cm⁻¹. As with FTIR, DFT calculations are invaluable for assigning the observed Raman bands to specific vibrational modes, confirming the molecular structure. jchps.com

Table 2: Illustrative FT-Raman Vibrational Assignments for this compound (Assignments are based on known frequencies for similar substituted benzonitriles)

Frequency Range (cm⁻¹) Vibrational Assignment Description
3100-3050C-H stretchAromatic C-H stretching vibrations.
2240-2220C≡N stretchSymmetric stretching of the nitrile group.
1600-1570C=C stretchAromatic ring stretching.
1100-990C-H in-plane bendIn-plane bending vibrations of aromatic C-H bonds.
~1000Ring breathing modeSymmetric vibration of the entire benzene ring.
~560C-Br stretchStretching vibration of the carbon-bromine bond.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Analysis of Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. shu.ac.uk The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or cyclohexane, would reveal information about its conjugated π-electron system.

The primary electronic transitions expected for this molecule are π → π* and n → π* transitions. libretexts.orgslideshare.net The π → π* transitions, originating from the aromatic ring and nitrile group, are generally high-intensity and occur at shorter wavelengths. The n → π* transitions involve the non-bonding electrons on the oxygen and nitrogen atoms and are typically of lower intensity and may appear as shoulders on the main absorption bands. shu.ac.uk The presence of substituents (Br, F, OCH₃) on the benzene ring acts to modify the energy levels of the molecular orbitals, causing shifts in the absorption maxima (λ_max) compared to unsubstituted benzonitrile (B105546). Analysis of these shifts, often aided by Time-Dependent DFT (TD-DFT) calculations, can provide insights into the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap. jchps.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Comprehensive Structural Confirmation and Isomer Differentiation

NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide definitive confirmation of the structure of this compound and allow for its differentiation from other isomers.

¹H NMR: The ¹H NMR spectrum would show two distinct signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the two protons on the benzene ring. Due to their different chemical environments and coupling to each other (³J_HH) and to the fluorine atom (³J_HF and ⁴J_HF), these signals would likely appear as complex multiplets (e.g., doublet of doublets). A sharp singlet would be observed in the upfield region (typically δ 3.8-4.0 ppm) for the three equivalent protons of the methoxy group.

¹³C NMR: The ¹³C NMR spectrum would display eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The nitrile carbon (C≡N) would appear around δ 115-120 ppm, while the six aromatic carbons would resonate in the δ 110-165 ppm range. The carbon attached to the fluorine would show a large one-bond coupling constant (¹J_CF). The methoxy carbon would be observed around δ 55-60 ppm. Decoupling experiments can simplify the spectrum and aid in assignment. magritek.com

¹⁹F NMR: The ¹⁹F NMR spectrum would provide a clear signal for the single fluorine atom. The chemical shift and coupling patterns to the nearby aromatic protons (³J_FH and ⁴J_FH) would be highly characteristic of its position on the ring, providing crucial information for distinguishing between isomers. magritek.com

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Weight Verification

High-Resolution Mass Spectrometry (HRMS) is an essential technique for accurately determining the molecular weight and elemental composition of a compound. For this compound (molecular formula C₈H₅BrFNO), HRMS would provide a measured mass with high precision (typically to four or five decimal places).

This precise mass measurement allows for the unambiguous determination of the molecular formula, as very few combinations of atoms will match the observed mass. The technique would also reveal the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), showing two major peaks separated by two mass units (M and M+2), which is a definitive indicator of the presence of a single bromine atom in the molecule.

Table 3: Calculated Mass Data for this compound (C₈H₅BrFNO)

Isotope Exact Mass (Da)
[M]⁺ (with ⁷⁹Br)228.9566
[M]⁺ (with ⁸¹Br)230.9545

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions (e.g., π–π stacking interactions)

Single-crystal X-ray crystallography provides the ultimate proof of structure by determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, this technique would yield exact bond lengths, bond angles, and torsion angles.

Furthermore, X-ray crystallography reveals how molecules pack in the crystal lattice, providing invaluable information about intermolecular forces. For an aromatic molecule like this, π–π stacking interactions between the electron-rich benzene rings of adjacent molecules are highly likely. nih.govresearchgate.net These interactions, where the rings stack in an offset or face-to-face manner, play a crucial role in stabilizing the crystal structure. researchgate.net The presence of the electronegative fluorine and bromine atoms and the methoxy group can influence the nature of this stacking through electrostatic interactions. nih.gov Analysis of the crystal structure would quantify the distances and geometries of these π–π interactions, providing a deeper understanding of the supramolecular assembly. grafiati.com

Applications in Advanced Organic Synthesis and Material Sciences Research

Role as a Versatile Synthetic Building Block for Complex Molecules

The strategic placement of a bromine atom on the aromatic ring of 3-Bromo-5-fluoro-2-methoxybenzonitrile renders it an excellent substrate for a variety of cross-coupling reactions, which are fundamental to the assembly of intricate organic molecules. The bromine atom serves as a handle for the introduction of diverse functionalities.

Notably, this compound is a valuable participant in palladium-catalyzed reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination . These reactions are pivotal for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, which are ubiquitous in pharmaceuticals and other complex organic structures. The presence of the electron-withdrawing fluorine and nitrile groups can influence the reactivity of the aromatic ring, allowing for selective transformations.

The general utility of bromo-substituted benzonitriles in building complex molecules is well-documented. For instance, related structures are employed in the synthesis of biaryl compounds, which form the core of many biologically active molecules and advanced materials.

Precursor Development for Functional Materials Research

In the field of materials science, this compound is recognized as an important intermediate, particularly in the development of organic semiconductors. The unique electronic properties conferred by the combination of the nitrile, fluorine, and bromine substituents make it a desirable precursor for the synthesis of materials with tailored optoelectronic characteristics.

While specific research detailing the direct use of this compound in final functional materials is emerging, the broader class of halogenated benzonitriles has seen application in the synthesis of dyes for Thermally Activated Delayed Fluorescence (TADF) in Organic Light Emitting Diodes (OLEDs). The ability to undergo sequential, selective reactions at the halogen sites allows for the precise construction of the complex molecular architectures required for efficient light emission.

Intermediate in the Synthesis of Specialized Chemical Scaffolds

The structure of this compound makes it an ideal intermediate for the synthesis of specialized and often heterocyclic chemical scaffolds. These scaffolds are the foundational frameworks upon which diverse and complex molecules, including pharmaceuticals, are built.

The reactivity of the bromine atom allows for its conversion into other functional groups or for its participation in cyclization reactions to form heterocyclic rings. For example, related dihalogenated benzonitriles are used as building blocks for constructing heterocyclic cores in medicinal chemistry. In one instance, a similar compound was utilized in a multi-step synthesis to create a potent HIV-1 inhibitor, demonstrating the critical role of such intermediates in drug discovery. The nitrile group itself is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, further expanding the range of accessible chemical scaffolds.

Exploration in Molecular Probe Development

While direct evidence of the application of this compound in molecular probe development is not yet widely published, its structural features suggest significant potential in this area. Molecular probes are essential tools in chemical biology and medical diagnostics, designed to detect and visualize specific biological molecules or processes.

The development of Positron Emission Tomography (PET) tracers is one area where similar compounds have proven valuable. For instance, 3-bromo-5-fluorobenzonitrile (B1333829) serves as a precursor in the synthesis of PET tracers. The bromine atom can be readily displaced by a fluorine-18 (B77423) radioisotope, a key step in the production of these imaging agents. The inherent fluorescence of some benzonitrile (B105546) derivatives, which can be modulated by the substituents on the aromatic ring, also points towards the potential for developing fluorescent probes for various analytical applications. Further research in this direction could unlock new applications for this compound in the field of diagnostics and bio-imaging.

Future Directions and Emerging Research Avenues for 3 Bromo 5 Fluoro 2 Methoxybenzonitrile

Implementation of Flow Chemistry and Green Chemistry Principles

The synthesis and processing of complex molecules like 3-Bromo-5-fluoro-2-methoxybenzonitrile are ripe for innovation through the application of green chemistry and continuous flow technology. These approaches aim to enhance safety, improve efficiency, and reduce the environmental impact of chemical manufacturing. instituteofsustainabilitystudies.comispe.org

Green Chemistry: The twelve principles of green chemistry provide a framework for creating more sustainable chemical processes. ncfinternational.it For this specific compound, future research could focus on:

Safer Solvents: Replacing traditional hazardous organic solvents with greener alternatives like water, ethanol (B145695), or glycerol. mdpi.com

Catalysis over Stoichiometry: Designing syntheses that utilize catalytic amounts of reagents instead of stoichiometric ones, which is particularly relevant for cross-coupling and functionalization reactions. ncfinternational.it

Atom Economy: Developing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. ispe.org

Energy Efficiency: Employing methods like microwave-assisted synthesis or reactions at ambient temperature to reduce energy consumption.

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety when handling hazardous reagents, and straightforward scalability. vapourtec.comnih.gov Halogenation reactions, which can be highly exothermic and non-selective in batch, benefit greatly from the precise control offered by flow reactors. rsc.orgresearchgate.net Future work could develop continuous flow protocols for the synthesis of this compound or its derivatives. For instance, a catalyst-free method for converting carboxylic acids to nitriles has been demonstrated in a continuous flow system at high temperature and pressure, suggesting a potential alternative synthetic route. acs.orgnih.gov The in-situ generation and immediate use of reactive intermediates, a key feature of flow chemistry, would be particularly advantageous for multi-step syntheses involving this compound. nih.gov

Exploration of Unprecedented Reactivity Pathways

The unique arrangement of electron-withdrawing (bromo, fluoro, nitrile) and electron-donating (methoxy) groups on the aromatic ring could give rise to novel and unexpected reactivity.

Selective Functionalization: The differential reactivity of the C-Br and C-F bonds is a key area for exploration. While C-Br bonds are more susceptible to oxidative addition with palladium catalysts, C-F bonds can be activated under different conditions or with specific catalyst systems, potentially allowing for sequential and site-selective functionalization.

Photocatalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under mild conditions. oup.com This could open up new reaction pathways for this compound. For example, photocatalytic activation could lead to novel C-H functionalization, cross-coupling reactions, or even degradation pathways for environmental remediation studies. capes.gov.brmdpi.com The interaction of the electronically complex aromatic system with photocatalysts could lead to reactivity patterns not observed with thermal methods.

Aromaticity and Reactivity: The stability and reactivity of the aromatic ring are influenced by its substituents. While aromatic compounds are generally stable, highly substituted or large polycyclic aromatic systems can exhibit unusual reactivity. youtube.comrsc.org Future studies could investigate whether the specific substitution pattern of this compound leads to enhanced or unusual reactivity in reactions such as cycloadditions or oxidation, which are common for polycyclic aromatic hydrocarbons. nih.govnumberanalytics.com

Integration into Advanced Material Science Architectures

Substituted benzonitriles are important building blocks for a variety of functional materials. The combination of a polar nitrile group and a fluorinated aromatic core makes this compound a promising candidate for integration into advanced materials.

Organic Light-Emitting Diodes (OLEDs): Benzonitrile (B105546) derivatives are frequently used as the acceptor unit in donor-acceptor molecules that exhibit Thermally Activated Delayed Fluorescence (TADF). rsc.orgoup.com TADF materials are crucial for creating highly efficient OLEDs as they can harvest both singlet and triplet excitons. researchgate.net Future research could involve using this compound as a core, with the bromo-substituent serving as a synthetic handle to attach various donor groups (like carbazoles or phenoxazines). The fluorine and methoxy (B1213986) groups would allow for fine-tuning of the electronic properties (HOMO/LUMO levels) and the singlet-triplet energy gap, which is critical for TADF performance. rsc.orgresearchgate.net

Liquid Crystals: Fluorinated organic molecules are central to modern liquid crystal display (LCD) technology. researchgate.net The fluorine atom's high electronegativity and relatively small size can be used to control key properties like dielectric anisotropy, viscosity, and mesophase behavior. rsc.orgbiointerfaceresearch.com The polar nitrile group is also a common feature in liquid crystal molecules. Research could focus on synthesizing new liquid crystalline materials where this compound acts as a core or a terminal unit, potentially leading to materials with novel nematic or smectic phases. researchgate.netbeilstein-journals.org

Functional Polymers: The nitrile group can be polymerized or incorporated into polymer backbones to create materials with high thermal stability and specific dielectric properties. The bromo-substituent offers a site for post-polymerization modification via cross-coupling reactions, allowing for the synthesis of highly functionalized polymers.

High-Throughput Screening in Synthetic Method Development and Optimization

To accelerate the discovery of new reactions and applications for this compound, high-throughput screening (HTS) and combinatorial chemistry are indispensable tools. numberanalytics.comwikipedia.org

Reaction Optimization: Instead of traditional one-variable-at-a-time optimization, HTS allows for the rapid, parallel screening of hundreds of reaction conditions. beilstein-journals.org Automated platforms can test numerous catalysts, ligands, bases, and solvents simultaneously to quickly identify the optimal conditions for a desired transformation, such as a selective cross-coupling reaction on the C-Br bond. helgroup.com This is particularly valuable for complex substrates where finding effective conditions can be challenging and time-consuming. bohrium.com

Catalyst and Materials Discovery: Combinatorial chemistry involves synthesizing large libraries of related compounds from a common scaffold. fortunejournals.compharmatutor.org Using this compound as the starting scaffold, its bromo-functionality can be used to react with a library of different building blocks (e.g., boronic acids, amines) to create a vast array of new derivatives. These libraries can then be screened for desired properties, whether for biological activity or for material characteristics like fluorescence or liquid crystallinity. The integration of HTS with machine learning algorithms can further accelerate this process by predicting the properties of new compounds and guiding the design of the next generation of materials or catalysts. acs.org Companies now offer curated catalyst screening kits that allow researchers to efficiently test a wide range of palladium or copper catalysts for specific transformations, streamlining the discovery process. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-bromo-5-fluoro-2-methoxybenzonitrile, and how can intermediates be validated?

  • Methodology : Start with halogenated precursors such as 3-bromo-5-fluoroanisole. Introduce the nitrile group via cyanation using copper(I) cyanide or palladium-catalyzed cross-coupling (e.g., Rosenmund-von Braun reaction). Validate intermediates via GC (>95% purity) and LC-MS to confirm molecular weight . Key intermediates like 2-methoxybenzonitrile derivatives (CAS 874472-98-7) can guide reaction optimization .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use a combination of:

  • GC or HPLC : Assess purity (>97% threshold) with a C18 column and UV detection at 254 nm .
  • FT-IR : Identify functional groups (e.g., nitrile stretch ~2230 cm⁻¹, C-Br ~600 cm⁻¹) by referencing spectral libraries for analogous compounds like 3-bromo-4-fluorobenzonitrile .
  • NMR : Confirm substitution patterns (e.g., methoxy proton at δ 3.8–4.0 ppm, aromatic protons split by fluorine coupling) .

Q. What safety protocols are critical when handling this compound?

  • Methodology :

  • Storage : Keep at 0–6°C in airtight containers to prevent degradation .
  • Handling : Use fume hoods, nitrile gloves, and eye protection. Avoid contact with reducing agents due to bromine reactivity .
  • Waste Disposal : Neutralize with alkaline solutions before disposal to minimize environmental toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points or spectral data for halogenated benzonitriles?

  • Methodology : Cross-reference synthetic conditions (e.g., solvent purity, crystallization methods). For example, discrepancies in melting points may arise from polymorphic forms. Use differential scanning calorimetry (DSC) to identify phase transitions and compare with literature data (e.g., 75–78°C for 3-bromo-2-methoxybenzonitrile ). Replicate experiments under controlled humidity to assess hygroscopic effects .

Q. What strategies optimize regioselectivity in electrophilic substitution reactions for bromo-fluoro-methoxybenzonitrile derivatives?

  • Methodology :

  • Directing Groups : Leverage methoxy (-OCH₃) as an ortho/para director and fluorine as a meta director. Use DFT calculations to predict substituent effects on aromatic ring reactivity .
  • Catalytic Systems : Employ Pd(OAc)₂ with ligands like XPhos for Suzuki-Miyaura couplings to install aryl groups without disrupting existing halogens .

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic aromatic substitution?

  • Methodology :

  • Kinetic Studies : Compare reaction rates with less-hindered analogs (e.g., 2-bromo-5-methoxybenzonitrile) under identical conditions (e.g., NaCN in DMF at 80°C).
  • Computational Modeling : Use Gaussian software to calculate partial charges and LUMO maps, identifying electron-deficient sites favorable for nucleophilic attack .

Q. What analytical techniques differentiate positional isomers (e.g., 3-bromo vs. 4-bromo) in methoxy-fluorobenzonitrile systems?

  • Methodology :

  • 2D NMR (NOESY/COSY) : Resolve spatial proximity of protons adjacent to bromine or fluorine.
  • High-Resolution MS : Detect isotope patterns (e.g., ¹⁹F and ⁷⁹Br/⁸¹Br) to confirm molecular composition .
  • X-ray Crystallography : Resolve crystal structures definitively, as demonstrated for related triazole derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-5-fluoro-2-methoxybenzonitrile
Reactant of Route 2
Reactant of Route 2
3-Bromo-5-fluoro-2-methoxybenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.